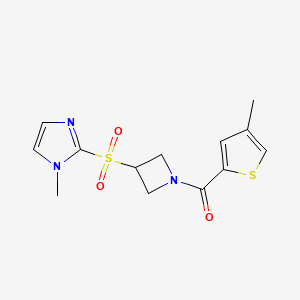
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a sulfonyl group, which is further attached to an azetidine ring and a thiophene ring . The molecular weight of the compound is 404.4617 .Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, exhibiting favorable herbicidal and insecticidal activities. These derivatives are synthesized through multi-step reactions and characterized by various spectroscopic methods, highlighting their potential in agrochemical research (Wang et al., 2015).
Catalytic and Organocatalytic Applications
Imidazole-based zwitterionic salts, including derivatives of the target compound, have been found effective as organocatalysts for regioselective ring-opening of aziridines. This demonstrates the compound's utility in facilitating chemical transformations, which is pivotal for synthesizing complex organic molecules efficiently (Ghosal et al., 2016).
Antioxidant Properties
Research into derivatives of the compound has revealed significant antioxidant properties. These findings are critical for pharmaceutical development, where antioxidant activity is a valuable asset in combating oxidative stress-related diseases (Balaydın et al., 2010).
Antiviral and Anti-inflammatory Activities
The structural versatility of the compound allows for the synthesis of derivatives with potential antiviral and anti-inflammatory activities. This opens avenues for the development of new therapeutic agents targeting various viral infections and inflammatory conditions (Chen et al., 2010).
Host-Guest Chemistry
Imidazole-containing bisphenols, derivatives of the target compound, have shown promise in host-guest chemistry, particularly for anion recognition. This research area is significant for developing sensor technologies and understanding biological processes at the molecular level (Nath & Baruah, 2012).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cell proliferation, neurotransmission, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cell proliferation or differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of various biomolecules, and the physiological state of the organism .
properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9-5-11(20-8-9)12(17)16-6-10(7-16)21(18,19)13-14-3-4-15(13)2/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNKSGPXUCMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

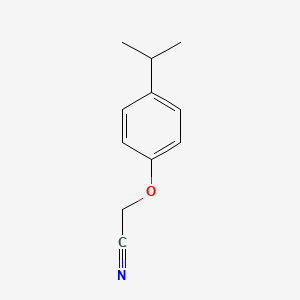
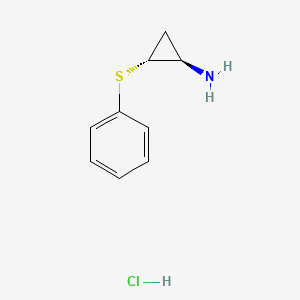

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)
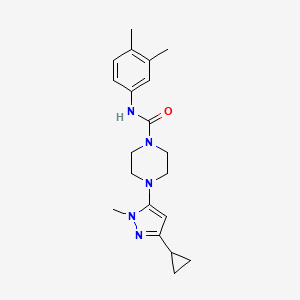
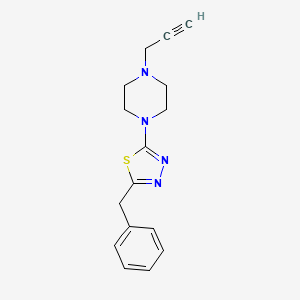
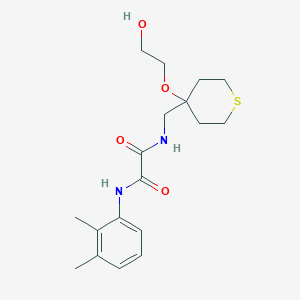

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)
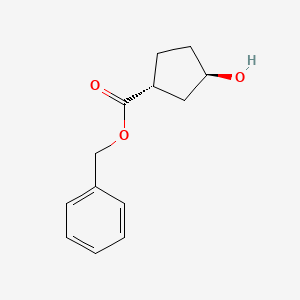
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)